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Compound of Interest

Compound Name: LEI-106

Cat. No.: B608514

For researchers navigating the complex landscape of endocannabinoid signaling, the selective
inhibition of diacylglycerol lipase (DAGL) presents a powerful tool for dissecting the roles of its
primary product, 2-arachidonoylglycerol (2-AG). LEI-106 has emerged as a notable compound
in this field. This guide provides a detailed comparison of the specificity of LEI-106 against
other commonly used DAGL inhibitors, supported by experimental data to aid researchers in
selecting the most appropriate tool for their studies.

Overview of Diacylglycerol Lipase and its Inhibitors

Diacylglycerol lipases, primarily DAGLa and DAGLJ3, are key enzymes in the biosynthesis of 2-
AG, a major endocannabinoid that modulates a wide array of physiological processes through
the activation of cannabinoid receptors.[1] The development of inhibitors for these enzymes
has been crucial for understanding the functional significance of the 2-AG signaling pathway.
However, achieving high specificity remains a significant challenge, with many inhibitors
exhibiting off-target activity against other serine hydrolases involved in endocannabinoid
metabolism, such as a/p-hydrolase domain 6 (ABHD6), monoacylglycerol lipase (MAGL), and
fatty acid amide hydrolase (FAAH).

Comparative Specificity of DAGL Inhibitors

The ideal DAGL inhibitor offers high potency for its intended target while minimizing interactions
with other enzymes. The following sections and data table compare LEI-106 to other inhibitors
based on their reported inhibitory concentrations (IC50) and known off-target effects.
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LEI-106

LEI-106 is a potent inhibitor of DAGLa.[2] Notably, it also demonstrates significant inhibitory
activity against ABHD6, an enzyme that also contributes to 2-AG hydrolysis. This dual-target
profile makes LEI-106 a unique tool for studying the combined effects of inhibiting both the
synthesis and a degradation pathway of 2-AG.[2] However, this lack of selectivity means it is
not suitable for studies aiming to isolate the effects of DAGLa inhibition alone. The IC50 of LEI-
106 for DAGLa is reported to be 18 nM, while its IC50 for ABHD6 is 0.8 uM.[3]

DH-376

DH-376 is a highly potent dual inhibitor of both DAGLa and DAGLJ3, with IC50 values in the low
nanomolar range (3-8 nM).[4][5] Like LEI-106, it also potently inhibits ABHD®6.[6][7] Its broad
activity across both DAGL isoforms and ABHD6 makes it a powerful tool for robustly
decreasing 2-AG signaling, but it lacks the specificity needed to dissect the individual roles of
these enzymes.[7]

KT109

KT109 stands out as a potent and isoform-selective inhibitor of DAGL, exhibiting an 1C50 of
42 nM.[8][9] It displays a significant, approximately 60-fold selectivity for DAGL[3 over DAGLa.
[8][9] This makes KT109 a valuable tool for investigating the specific functions of DAGL,
particularly in peripheral tissues and immune cells where it is more prominently expressed.[10]
While it shows negligible activity against FAAH and MAGL, some off-target activity has been
noted against PLA2G7 and ABHDG6 at higher concentrations.[8][11]

OMDM-188

OMDM-188 is a potent, irreversible inhibitor of both DAGLa and DAGL.[12][13] While it offers
improved selectivity against FAAH and MAGL compared to earlier broad-spectrum serine
hydrolase inhibitors like tetrahydrolipstatin (THL), it is known to have off-target antagonistic
activity at the CB1 receptor at micromolar concentrations.[13] This potential for direct
cannabinoid receptor interaction necessitates careful interpretation of results obtained with this
compound.

RHC80267
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RHCB80267 is one of the earliest described DAGL inhibitors. However, it is characterized by

weak potency and a lack of selectivity, inhibiting multiple other serine hydrolases.[13][14] Due

to its poor specificity, it is generally considered unsuitable for precise studies of DAGL function.

[13]

Quantitative Comparison of Inhibitor Potency and

Selectivity

The following table summarizes the inhibitory potency (IC50) of LEI-106 and other DAGL

inhibitors against their primary targets and key off-targets.

Other Notable

. DAGLa IC50 DAGLf IC50 ABHDG6 IC50
Inhibitor Off-Targets
(nM) (nM) (nM) :
(IC50/Ki)
LEI-106 18[3] - 800][3] -
Potent
DH-376 6[15] 3-8[4] S CES1/2, HSL[5]
inhibitor[6][7]
Inhibits at higher
_ PLA2G7 (1 uM)
KT109 ~2500 42[8] concentrations|[1
[8]
1]
Potent Potent CB1 Receptor
OMDM-188 -
inhibitor[12] inhibitor[13] (Ki =6 pM)[13]
Weak inhibitor FAAH,
~30-100 pM Weak Lipoprotein
RHC80267 ( _ H o - .p P
required for inhibitor[14] Lipase, and
inhibition)[14] others[13][14]

Note: IC50 values can vary depending on the assay conditions. This table provides a summary

for comparative purposes. "-" indicates data not readily available in the searched sources.

Visualizing Pathways and Protocols
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To better understand the context of DAGL inhibition and the methods used to assess specificity,
the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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